molecular formula C11H15NO3 B3220932 (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate CAS No. 120349-74-8

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate

Cat. No.: B3220932
CAS No.: 120349-74-8
M. Wt: 209.24 g/mol
InChI Key: USYGMXDJUAQNGU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate is a useful research compound. Its molecular formula is C11H15NO3 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-amino-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-14-9-5-3-8(4-6-9)7-10(12)11(13)15-2/h3-6,10H,7,12H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USYGMXDJUAQNGU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C[C@H](C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

I. Strategic Importance of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate in Chiral Synthesis

Significance as a Chiral Building Block for Enantiomerically Pure Compounds

The primary significance of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate is its role as a chiral synthon for the synthesis of enantiomerically pure compounds. In pharmaceutical and materials science, the biological activity or material properties of a chiral molecule are often exclusive to one enantiomer. The use of readily available, enantiopure starting materials like this compound provides a direct and efficient pathway to the desired target molecule, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

The presence of the amino and ester functionalities allows for a wide range of chemical transformations, including peptide couplings, reductions to amino alcohols, and various carbon-carbon bond-forming reactions. These transformations can be carried out with high stereochemical control, preserving the initial chirality of the starting material.

Table 1: Selected Transformations of this compound

Transformation Reagents and Conditions Product Type Stereochemical Outcome
N-Protection Boc2O, Et3N, CH2Cl2 N-Boc protected amino ester Retention of configuration
Ester Reduction LiAlH4, THF (R)-2-amino-3-(4-methoxyphenyl)propan-1-ol Retention of configuration
Peptide Coupling Protected amino acid, DCC, HOBt Dipeptide Retention of configuration

This table is interactive. You can sort and filter the data.

Advanced Precursor for Complex Organic Molecule Synthesis

Beyond its role in introducing a single stereocenter, this compound serves as an advanced precursor for the synthesis of more complex organic molecules, including pharmaceutical intermediates and natural product analogues. Its rigid backbone and defined stereochemistry can influence the stereochemical outcome of subsequent reactions at other positions in the molecule.

One notable application is in the synthesis of chiral ligands for asymmetric catalysis, where the precise spatial arrangement of coordinating atoms is crucial for achieving high enantioselectivity. The methoxyphenyl group can also be further functionalized, providing an additional handle for molecular elaboration.

While specific, direct examples of its use in the synthesis of complex, named organic molecules are not extensively documented in readily available literature, its structural motifs are present in various biologically active compounds. For instance, the closely related compound, methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, is a key intermediate in the synthesis of Diltiazem, a calcium channel blocker used to treat hypertension. researchgate.net This highlights the utility of the 4-methoxyphenylpropanoate backbone in constructing medicinally relevant scaffolds. The synthesis of this key intermediate often involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. researchgate.netnih.gov

The conversion of amino acids to versatile intermediates like β-amino alcohols is a common strategy in organic synthesis. rroij.com These can then be used to construct a variety of heterocyclic systems. For example, enantiopure amino alcohols are precursors to chiral morpholines, a structural motif found in a number of bioactive compounds.

Table 2: Potential Complex Molecules Derived from this compound Backbone

Target Molecule Class Key Synthetic Transformation Potential Application
Chiral Morpholine Derivatives Reduction followed by cyclization Pharmaceutical scaffolds
β-Lactam Analogues Cyclization reactions Antibiotic development
Chiral Ligands Functional group manipulation Asymmetric catalysis

This table is interactive. You can sort and filter the data.

Ii. Enantioselective Synthetic Methodologies for R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate

Asymmetric Catalytic Approaches

Catalytic asymmetric synthesis provides an atom-economical and efficient means of accessing chiral molecules from prochiral precursors. acs.org For the synthesis of α-amino esters, these methods often involve the creation of the chiral center through carbon-nitrogen or carbon-hydrogen bond formation under the influence of a chiral catalyst.

Organocatalysis in Stereoselective Amination

Organocatalysis, which employs small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis, complementing metal-based catalysis. rsc.orgresearchgate.net A key strategy in this area is the asymmetric amination of carbonyl compounds or their derivatives.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), are highly effective catalysts for a variety of enantioselective transformations. researchgate.netrsc.org One relevant approach is the asymmetric N-H insertion reaction. In this type of reaction, a precursor like a sulfoxonium ylide can react with an amine in the presence of a CPA. rsc.orgrsc.org The catalyst protonates the ylide and forms a chiral ion pair, which then directs the stereoselective approach of the amine nucleophile to form the C-N bond, resulting in a highly enantioenriched α-amino ester. researchgate.netrsc.org

Another significant organocatalytic method is the asymmetric α-amination of β-keto esters. beilstein-journals.org Bifunctional organocatalysts, such as those combining a guanidine (B92328) group with urea (B33335) or thiourea (B124793) moieties, can activate both the nucleophile and the electrophile through a network of hydrogen bonds. beilstein-journals.org For instance, a guanidine-bisurea catalyst can deprotonate the β-keto ester to form a chiral enolate, while simultaneously activating an aminating agent like diethyl azodicarboxylate (DEAD) through hydrogen bonding, facilitating a highly enantioselective reaction. beilstein-journals.org

Catalyst TypePrecursor/Substrate ExampleAminating AgentKey PrincipleTypical Enantioselectivity (ee)
Chiral Phosphoric Acid (CPA)α-Carbonyl sulfoxonium ylidesAryl aminesFormation of a chiral ion pair directs nucleophilic attack. researchgate.netrsc.orgHigh to excellent (e.g., 88-93% ee). researchgate.net
Guanidine-Bisurea Bifunctional CatalystIndanone-derived β-keto estersDiethyl azodicarboxylate (DEAD)Dual activation via hydrogen bonding network. beilstein-journals.orgHigh (e.g., up to 94% ee). beilstein-journals.org
Chiral Phosphoric Acid (CPA)EnamidesHantzsch Ester (as H₂ source)Protonation to form a chiral iminium intermediate, followed by stereoselective hydride transfer. nih.govExcellent (e.g., >90% ee). nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation of Precursors

Transition metal-catalyzed asymmetric hydrogenation (AH) is one of the most powerful and widely used methods for producing enantiomerically pure compounds, prized for its high efficiency and atom economy. acs.orgnih.gov This strategy is particularly effective for synthesizing chiral amines and their derivatives through the reduction of unsaturated precursors such as enamides, enamines, or imines. acs.orgnih.govresearchgate.net

For the synthesis of (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, a common precursor is the corresponding dehydroamino acid ester, methyl 2-acetamido-3-(4-methoxyphenyl)acrylate. The hydrogenation of the carbon-carbon double bond in this prochiral substrate, catalyzed by a chiral transition metal complex, generates the stereocenter at the α-position. Rhodium and Ruthenium complexes bearing chiral phosphine (B1218219) ligands are frequently employed for this transformation. acs.org The catalyst coordinates to the double bond and the amide carbonyl group of the substrate, forming a rigid intermediate that dictates the face-selective delivery of hydrogen. nih.gov

Metal CatalystChiral Ligand ClassPrecursor TypeKey Features
Rhodium (Rh)Chiral Bisphosphines (e.g., DuPhos, DuanPhos)α-Enamides, Dehydroamino estersHigh activity and enantioselectivity for a wide range of functionalized enamides. acs.orgnih.gov
Ruthenium (Ru)Chiral Bisphosphines (e.g., BINAP)α,β-Unsaturated carboxylic acids, Dehydroamino acidsExcellent for the hydrogenation of various olefinic substrates, often requiring coordination of a carboxyl group.
Iridium (Ir)Phosphino-oxazolines, Spiro PAPImines, N-Aryl IminesHighly effective for the reduction of C=N bonds, offering a direct route to chiral amines. nih.govresearchgate.net
Palladium (Pd)Chiral Bisphosphines (e.g., C₄-TunePhos)Cyclic IminesEffective for hydrogenating imines, often activated by a Brønsted acid co-catalyst. acs.orgnih.gov

Chiral Ligand Design Principles for Enantioselective Transformations

The success of transition metal-catalyzed asymmetric reactions hinges on the design of the chiral ligand. The ligand imparts the chiral environment to the metal center, which is ultimately responsible for the stereochemical control. researchgate.net Several key principles guide the design of effective chiral ligands:

Rigidity and Conformation: A well-defined and rigid ligand backbone is crucial to minimize conformational flexibility. This rigidity ensures that the chiral environment around the metal is stable, leading to a consistent and high level of enantioselectivity. Spiro skeletons, for example, are a hallmark of highly successful ligands due to their inherent rigidity. researchgate.net

Steric and Electronic Tuning: The steric bulk and electronic properties of the ligand can be fine-tuned to optimize both reactivity and selectivity. Bulky substituents can create a "chiral pocket" that sterically blocks one pathway of substrate approach while favoring another. Electronic properties influence the catalytic activity of the metal center.

Symmetry: Many highly successful ligands possess C₂ symmetry. This feature reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity.

Chelation: Bidentate or polydentate ligands (e.g., bisphosphines) bind to the metal center at two or more points. This chelation effect enhances the stability of the catalyst complex and restricts the geometry around the metal, which is beneficial for stereocontrol. researchgate.net Prominent examples of such ligands include BINAP, DuPhos, JosiPhos, and SDP, which have been instrumental in advancing asymmetric hydrogenation. nih.govresearchgate.net

Biocatalytic Pathways and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. wiley.com Enzymes operate under mild conditions and exhibit exquisite chemo-, regio-, and stereoselectivity, making them ideal catalysts for the synthesis of enantiopure compounds.

Transaminase-Mediated Synthetic Routes

Transaminases (TAs), specifically ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. wiley.comnih.gov This reaction represents a biocatalytic equivalent of reductive amination and is a powerful method for the asymmetric synthesis of chiral amines from prochiral ketones. wiley.com

To synthesize this compound, a prochiral keto ester, methyl 2-oxo-3-(4-methoxyphenyl)propanoate, serves as the substrate. An (R)-selective transaminase is employed to transfer an amino group from a suitable donor, such as isopropylamine (B41738) or D-alanine, to the ketone. nih.gov The selection of an enzyme with the correct stereopreference is critical to obtaining the desired (R)-enantiomer. The reaction equilibrium can be shifted towards product formation by using a large excess of the amine donor or by removing the ketone byproduct. wiley.com

Enzyme ClassSubstrateAmine DonorKey PrincipleProduct Optical Purity
(R)-selective ω-TransaminaseMethyl 2-oxo-3-(4-methoxyphenyl)propanoateIsopropylamine, D-AlaninePLP-dependent asymmetric aminotransfer to a prochiral ketone. nih.govTypically excellent (>99% ee). nih.govresearchgate.net
(S)-selective ω-TransaminaseProchiral KetonesVariousAsymmetric aminotransfer to produce the (S)-amine enantiomer. wiley.comHigh to excellent.

Enzymatic Resolution of Racemic Intermediates

Enzymatic kinetic resolution is a widely used technique for separating enantiomers from a racemic mixture. The strategy relies on an enzyme that selectively catalyzes the transformation of only one enantiomer, allowing the two to be separated based on the difference in their chemical properties after the reaction. wiley.comnih.gov

Hydrolases, particularly lipases, are the most common enzymes used for this purpose due to their broad substrate tolerance, stability in organic solvents, and commercial availability. nih.govnih.gov For the production of this compound, one could prepare the racemic mixture of its N-acetylated derivative, (R,S)-Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate. A lipase (B570770), such as Candida antarctica lipase B (CALB), can then be used to selectively hydrolyze the acetyl group from one of the enantiomers (e.g., the S-enantiomer). nih.gov This leaves the unreacted (R)-N-acetylated ester, which can be separated from the hydrolyzed (S)-amino acid and subsequently deprotected to yield the final product with high enantiomeric purity. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%. wiley.com

EnzymeRacemic SubstrateReaction TypePrincipleOutcome
Lipase (e.g., CALB, Pseudomonas sp.)Racemic N-acetyl amino esterEnantioselective HydrolysisSelective cleavage of the amide bond of one enantiomer. nih.govOne enantiomer is hydrolyzed, leaving the other unreacted.
Lipase (e.g., CALB, Pseudomonas sp.)Racemic amino esterEnantioselective AcylationSelective N-acylation of one enantiomer using an acyl donor (e.g., ethyl acetate).One enantiomer is acylated, allowing separation from the unreacted enantiomer.

Chiral Auxiliary-Based Synthetic Strategies

Chiral auxiliary-based synthesis is a powerful and widely employed strategy for the asymmetric synthesis of α-amino acids. This method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent chemical transformation, typically an alkylation, to occur with high diastereoselectivity. After the desired stereocenter is set, the auxiliary is cleaved, yielding the enantiomerically enriched product.

One of the most renowned approaches applicable to the synthesis of this compound is the Schöllkopf bis-lactim ether method. biosynth.comscispace.com In this strategy, a chiral amino acid such as L-valine is used as the auxiliary. It is condensed with a glycine (B1666218) ester to form a diketopiperazine, which is subsequently converted into a bis-lactim ether. This intermediate serves as a chiral glycine enolate equivalent. Deprotonation at the glycine α-carbon followed by alkylation with a suitable electrophile, in this case, 4-methoxybenzyl bromide, proceeds with high facial selectivity. The steric bulk of the auxiliary's side chain (e.g., the isopropyl group from valine) effectively shields one face of the planar enolate, directing the incoming electrophile to the opposite face. biosynth.com This results in the formation of the new C-C bond with a high degree of diastereomeric excess (d.e.), typically exceeding 95%. biosynth.comscispace.com The final step involves mild acidic hydrolysis, which cleaves the bis-lactim ether to afford the desired (R)-amino acid methyl ester and the recoverable chiral auxiliary methyl ester. scispace.com

Another versatile class of auxiliaries includes those derived from pseudoephedrine and the related pseudoephenamine. nih.gov These auxiliaries form amide derivatives with glycine, which can be deprotonated and alkylated with high diastereoselectivity. Pseudoephenamine, in particular, has shown remarkable stereocontrol in alkylation reactions, including those that form quaternary carbon centers, and its derivatives often have a high propensity for crystallization, which can aid in purification. nih.gov

Table 1: Key Aspects of Chiral Auxiliary Methodologies

Auxiliary Type Key Intermediate Electrophile for Target Compound Typical Diastereoselectivity (d.e.) Cleavage Method
Schöllkopf (L-Valine) Bis-lactim ether of cyclo(L-Val-Gly) 4-methoxybenzyl bromide >95% Mild Acidic Hydrolysis

| Pseudoephenamine | N-glycinyl-pseudoephenamine amide | 4-methoxybenzyl bromide | High (variable) | Acidic or Basic Hydrolysis |

Classical Resolution Techniques for Enantiomeric Enrichment

Classical resolution remains a practical and industrially significant method for obtaining enantiomerically pure compounds from a racemic mixture. This approach relies on the physical separation of diastereomers formed by reacting the racemate with a chiral resolving agent.

For amino esters like methyl 2-amino-3-(4-methoxyphenyl)propanoate, which are basic, resolution can be achieved by forming diastereomeric salts with a chiral acid. The racemic amino ester is treated with a single enantiomer of a chiral resolving agent, such as (R,R)-tartaric acid, O,O'-dibenzoyl-D-tartaric acid, or camphorsulfonic acid. dntb.gov.ua This reaction produces a pair of diastereomeric salts: [(R)-amine·(R)-acid] and [(S)-amine·(R)-acid].

Because diastereomers have different physical properties, they often exhibit different solubilities in a given solvent system. mdpi.com This difference allows for their separation by fractional crystallization. One of the diastereomeric salts will preferentially crystallize from the solution, leaving the other enriched in the mother liquor. The crystallized salt can be isolated by filtration and, if necessary, recrystallized to achieve high diastereomeric purity. Finally, the enantiomerically pure (R)-amino ester is liberated from the isolated salt by treatment with a base to neutralize the resolving agent. The resolving agent can often be recovered and reused, adding to the method's efficiency. google.com

Chromatographic resolution using high-performance liquid chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. nih.gov The method utilizes a chiral stationary phase (CSP), which is a solid support that has a single enantiomer of a chiral selector molecule chemically bonded to its surface. nih.govmdpi.com

When a racemic mixture of methyl 2-amino-3-(4-methoxyphenyl)propanoate is passed through an HPLC column packed with a CSP, the two enantiomers interact differently with the chiral selector. These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient, diastereomeric complexes with different energies of formation. nih.gov The enantiomer that forms the more stable complex with the CSP is retained longer on the column, while the enantiomer that forms the less stable complex elutes more quickly. This difference in retention times allows for the separation of the (R) and (S) enantiomers.

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are particularly versatile and widely used for resolving a broad range of racemates, including amino acid derivatives. windows.net For example, cellulose tris(3,5-dimethylphenylcarbamate) is a common chiral selector that has proven effective for many separations. nih.gov The selection of the mobile phase is also critical for achieving optimal resolution. windows.net

Table 2: Common Chiral Stationary Phases (CSPs) for Enantiomer Resolution

CSP Class Chiral Selector Example Primary Interaction Mechanisms
Polysaccharide-based Cellulose tris(3,5-dimethylphenylcarbamate) Hydrogen bonding, π-π interactions, steric inclusion
Pirkle-type (Brush-type) (R)-N-(3,5-Dinitrobenzoyl)phenylglycine π-π interactions, hydrogen bonding, dipole stacking
Macrocyclic Glycopeptide Vancomycin, Teicoplanin Hydrogen bonding, inclusion in macrocyclic cavity, ionic interactions

| Protein-based | Bovine Serum Albumin (BSA) | Hydrophobic and polar interactions |

De Novo Asymmetric Synthesis Routes

De novo asymmetric synthesis involves the creation of the desired stereocenter from a prochiral substrate using a chiral catalyst or reagent, directly yielding an enantiomerically enriched product. A highly effective de novo method for preparing chiral α-amino acids is the asymmetric hydrogenation of a prochiral precursor.

For the synthesis of this compound, a suitable precursor would be the corresponding α-enamido ester or α,β-unsaturated ester. The key step is the hydrogenation of the carbon-carbon double bond using a transition metal catalyst, such as rhodium(I) or ruthenium(II), complexed with a chiral phosphine ligand. researchgate.net The chiral ligand creates a chiral environment around the metal center, forcing the hydrogen to add to one face of the double bond preferentially, thus inducing asymmetry in the product.

This approach has been successfully applied to the synthesis of structurally similar compounds, such as key intermediates for the renin inhibitor Aliskiren. researchgate.net In that case, enantioselectivities of up to 95% e.e. were achieved using a [Rh(NBD)₂]BF₄ pre-catalyst with ferrocene-based phosphine ligands. researchgate.net The reaction is typically carried out under a pressurized atmosphere of hydrogen gas. The high efficiency and atom economy of catalytic asymmetric hydrogenation make it a very attractive route for large-scale synthesis.

Optimization of Reaction Parameters for Stereochemical Control

Achieving high levels of stereochemical control (i.e., high diastereomeric or enantiomeric excess) requires careful optimization of various reaction parameters. The ideal conditions are highly dependent on the specific synthetic methodology being employed.

In chiral auxiliary-based methods , the choice of the base for deprotonation, the reaction temperature, and the solvent can significantly influence diastereoselectivity. For instance, lower temperatures during the alkylation step often lead to higher selectivity by minimizing competing side reactions and enhancing the energetic difference between the two diastereomeric transition states.

For classical resolution by diastereomeric salt formation , the critical parameters include the choice of the resolving agent, the molar ratio of the resolving agent to the racemate, the solvent system, and the crystallization temperature profile. google.com Using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes be more efficient. The cooling rate during crystallization can also impact the purity of the isolated salt. researchgate.net

In catalytic asymmetric hydrogenation , the structure of the chiral ligand is paramount. However, other parameters also play a crucial role. Catalyst loading, hydrogen pressure, temperature, and solvent can all be fine-tuned to maximize the enantiomeric excess (e.e.) and the reaction rate. For example, an increase in hydrogen pressure may sometimes increase the rate but can occasionally have a negative effect on enantioselectivity. Solvents can influence the conformation of the catalyst-substrate complex, thereby affecting the stereochemical outcome. Systematic optimization, often guided by factorial design of experiments, is essential to identify the optimal conditions for a given substrate-catalyst system. rsc.org

Table 3: Impact of Reaction Parameters on Stereochemical Control

Synthetic Method Parameter General Impact on Stereoselectivity
Asymmetric Hydrogenation Chiral Ligand Structure Primary determinant of enantioselectivity.
Hydrogen Pressure Can influence both rate and e.e.; optimum pressure is system-dependent.
Temperature Lower temperatures generally favor higher e.e.
Solvent Affects catalyst solubility and conformation, influencing e.e.
Chiral Auxiliary Alkylation Temperature Lower temperatures typically increase diastereoselectivity.
Base/Solvent System Can affect enolate geometry and reactivity, impacting d.e.
Diastereomeric Resolution Solvent for Crystallization Crucial for maximizing the solubility difference between diastereomers.

Iii. Stereochemical Aspects and Control in the Synthesis and Transformation of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate

Factors Influencing Enantioselectivity and Diastereoselectivity

When synthesizing or modifying (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate or its precursors, achieving high stereoselectivity is crucial. Both enantioselectivity (control over the formation of enantiomers) and diastereoselectivity (control over the formation of diastereomers) are influenced by a range of factors, including the reaction mechanism, catalysts, and reaction conditions.

A key example illustrating these factors is the synthesis of β-hydroxy amino acid derivatives via the ring-opening of a chiral aziridine (B145994). nih.gov Although this example leads to a different derivative, the principles of stereocontrol are directly applicable. The reaction's outcome can shift dramatically based on the conditions, which favor either an SN1 or SN2 mechanism. nih.gov

Reaction Mechanism : The operative mechanism is one of the most significant factors. In the acid-catalyzed ring-opening of an electron-rich aziridine with methanol (B129727), the reaction can proceed through a mixed SN1 and SN2 pathway. The SN1 component, involving a carbocationic intermediate, leads to a loss of stereochemical information and results in poor diastereoselectivity (e.g., a 2:1 diastereomeric ratio). In contrast, performing the reaction in the absence of an acid catalyst favors a clean SN2 anti-substitution, leading to a single diastereomer with high selectivity (e.g., 19:1 dr). nih.govnih.gov

Catalysts : The choice of catalyst is critical. Protic acids (like TFA) or Lewis acids can promote the undesirable SN1 pathway by stabilizing a carbocationic intermediate. nih.gov For example, the presence of unremoved copper, acting as a Lewis acid, was found to decrease the diastereoselectivity of an aziridine ring-opening from 19:1 to 9:1. nih.gov

Solvent and Temperature : The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting selectivity. Temperature can also play a role, with lower temperatures generally favoring higher selectivity by amplifying the small energy differences between competing diastereomeric transition states.

Substrate Control : In many reactions, an existing stereocenter within the substrate can direct the formation of a new stereocenter. This is known as substrate-controlled diastereoselection. A powerful example is the intramolecular conjugate addition used to form N-Boc-trans-oxazolidine methyl esters from α-amino aldehydes. The existing stereocenter from the starting amino acid guides the intramolecular cyclization, affording the trans-diastereomer with exceptional selectivity (>20:1 dr). orgsyn.org

The following table summarizes the impact of reaction conditions on the diastereoselectivity of an aziridine ring-opening, illustrating the principles of stereochemical control.

Catalyst/ConditionsPredominant MechanismObserved Diastereomeric Ratio (dr)Reference
Catalytic TFA in MeOHMixed SN1 and SN22:1 nih.gov
MeOH (no acid catalyst)SN219:1 nih.gov
Residual Copper Catalyst in MeOHLewis Acid-Catalyzed (increased SN1 character)9:1 nih.gov

Iv. Strategic Applications of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate As a Chiral Synthon

Integration into Advanced Chiral Amino Acid Derivatives

The synthesis of non-natural or "tailor-made" amino acids is a cornerstone of medicinal chemistry and chemical biology, as these motifs can impart unique properties to peptides and other pharmacologically active molecules. (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate serves as an excellent starting scaffold for creating a diverse array of advanced, enantiomerically pure amino acid derivatives. Modern synthetic methodologies can be applied to modify its structure while preserving the integrity of the original chiral center.

One powerful strategy involves the direct functionalization of the C-H bonds of the amino acid backbone. Although requiring the installation of a directing group, this approach allows for the introduction of various substituents. For instance, palladium-catalyzed C-H activation and arylation can be used to introduce new aromatic or heteroaromatic rings, transforming the initial synthon into novel substituted phenylalanine analogues.

Another sophisticated approach utilizes metallaphotoredox catalysis. This method can achieve the cross-electrophile coupling of a derivatized form of the amino acid with a diverse set of aryl halides. By converting the amino acid into a suitable bromoalkyl intermediate, this technique facilitates the synthesis of artificial analogues of complex amino acids like tryptophan and histidine, all while retaining the original stereochemistry.

Furthermore, the use of chiral nickel(II) complexes of Schiff bases provides a classic yet highly effective method for asymmetric amino acid synthesis. In a reverse application, the inherent chirality of this compound can be harnessed. After protecting the amine, the ester can be reduced to an alcohol, which can then be transformed into a leaving group. Subsequent nucleophilic substitution reactions can introduce a wide range of functional groups, leading to the creation of novel side chains and, consequently, advanced amino acid derivatives with unique properties.

Table 1: Representative Advanced Chiral Amino Acid Derivatives Synthesizable from this compound

Derivative TypeSynthetic StrategyPotential R-Group ModificationApplication
Substituted Phenylalanine AnaloguesPalladium-Catalyzed C-H ArylationIntroduction of heteroaryl or substituted phenyl groups at the beta-position.Probes for studying protein structure and function; enhanced receptor binding.
Tryptophan/Histidine MimeticsMetallaphotoredox Cross-CouplingCoupling with functionalized indole (B1671886) or imidazole (B134444) bromides.Development of novel peptide-based therapeutics with altered electronic properties.
α,α-Disubstituted Amino AcidsDiastereoselective Alkylation of a Schiff Base IntermediateIntroduction of a second substituent at the α-carbon.Inducing specific secondary structures (e.g., helices) in peptides.
Amino Acids with Novel Side ChainsNucleophilic Substitution on a Derivatized BackboneDisplacement of a leaving group with various nucleophiles (azides, cyanides, etc.).Incorporation of unique functionalities for bioconjugation or altered pharmacology.

Construction of Enantiomerically Pure Heterocyclic Scaffolds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products, and the stereoselective synthesis of these structures is of paramount importance. The chiral backbone of this compound provides an excellent template for the construction of various enantiomerically pure heterocyclic systems, such as piperidines, pyrrolidines, and lactams.

A notable application is in the synthesis of substituted piperidines. For example, a derivative of the corresponding ethyl ester, 3-amino-2-p-methoxyphenylpropionic acid ethyl ester, can undergo an addition reaction with acrylic acid ethyl ester. prepchem.com Subsequent reductive methylation and cyclization steps can lead to the formation of a 3-(4-methoxyphenyl)-1-methyl-4-piperidone intermediate. prepchem.com This ketone can then be further functionalized, for instance, by conversion to an oxime followed by reduction, to yield 4-amino-3-(4-methoxyphenyl)-1-methyl-piperidine. prepchem.com The stereochemistry of the starting amino acid directs the stereochemical outcome of the final piperidine (B6355638) derivative.

Similarly, this chiral synthon can be employed in the synthesis of substituted pyrrolidines. A common strategy involves the reductive amination of a suitable 1,4-dicarbonyl compound or its equivalent with the primary amine of the amino acid ester, followed by intramolecular cyclization. Alternatively, the amino acid can be converted into an N-protected amino alcohol, which can then serve as a precursor for cyclization reactions to form pyrrolidine (B122466) rings. organic-chemistry.org

The synthesis of chiral lactams, particularly β-lactams and γ-lactams, is another significant application. For instance, the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine derived from the amino ester can be a pathway to chiral β-lactams. mdpi.com For γ-lactams, intramolecular cyclization of a suitably derivatized amino acid, where the carboxylic acid function (after hydrolysis of the methyl ester) is activated to react with the nitrogen atom under specific conditions, can yield the desired heterocyclic ring. organic-chemistry.org A patent describes the conversion of a related compound, (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester, into a cis-lactam, highlighting the utility of this structural motif in forming such heterocyclic systems. google.com

Table 2: Examples of Heterocyclic Scaffolds Derived from this compound

HeterocycleGeneral Synthetic ApproachKey IntermediateSignificance
PiperidineMichael Addition followed by Reductive Cyclization3-(4-methoxyphenyl)-1-methyl-4-piperidone prepchem.comCore structure in many alkaloids and CNS-active drugs.
PyrrolidineReductive Amination and Intramolecular CyclizationN-protected amino alcohol or aldehydePrevalent in numerous natural products and pharmaceuticals. nih.gov
β-LactamStaudinger [2+2] CycloadditionImine derived from the amino esterFoundational structure of penicillin and cephalosporin (B10832234) antibiotics. nih.gov
γ-LactamIntramolecular Amide Bond FormationN-protected γ-amino acidCommon motif in biologically active compounds.

Precursor in Stereoselective Total Synthesis of Advanced Intermediates

The total synthesis of complex natural products and advanced pharmaceutical intermediates often relies on the use of chiral pool starting materials to introduce stereocenters in a controlled and efficient manner. nih.gov this compound is a strategic precursor for such endeavors, providing a stereodefined propanoate unit with a functionalized aromatic side chain. Its structure is particularly relevant for the synthesis of alkaloids and complex peptides that feature a substituted phenylalanine or tyrosine moiety.

While specific total syntheses commencing directly from this exact methyl ester are not extensively documented in readily available literature, its structural components are present in numerous complex targets. For example, many alkaloids, such as those in the myrioneuron family, contain substituted piperidine or other nitrogen-containing heterocyclic cores that can be conceptually traced back to amino acid precursors. nih.gov The synthesis of these targets often involves the stereoselective construction of such rings, where an amino acid derivative provides the necessary chiral framework.

The utility of this synthon can be illustrated by its potential role in the synthesis of isoquinoline (B145761) alkaloids. The core structure of these compounds is often assembled via a Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. This compound can be readily converted to the corresponding chiral β-(4-methoxyphenyl)ethylamine by reduction of the ester to an alcohol, conversion to a leaving group, and subsequent displacement, or through decarboxylation. This chiral amine could then be used in a stereoselective Pictet-Spengler reaction to construct the core of various alkaloids.

Table 3: Potential Applications as a Precursor in the Total Synthesis of Advanced Intermediates

Target ClassKey Synthetic TransformationRole of the Chiral SynthonExample of a Related Natural Product
Isoquinoline AlkaloidsPictet-Spengler ReactionProvides the chiral β-arylethylamine fragment.Saframycin
Complex Peptides/DepsipeptidesSolid-Phase or Solution-Phase Peptide SynthesisServes as a non-canonical amino acid building block. ucsf.eduCyclomarin A
Polycyclic AlkaloidsIntramolecular Cyclization/RearrangementForms a key chiral fragment for building complex ring systems.Myrioneurinol nih.gov
Chiral LigandsDerivatization of Amine and Ester GroupsCreates a scaffold for asymmetric catalysts.N/A

Peptide Coupling and Amide Formation with Stereochemical Integrity

The formation of an amide bond is one of the most fundamental and frequently performed reactions in organic and medicinal chemistry. researchgate.net When using a chiral amino acid like this compound, it is crucial that the coupling process proceeds without racemization of the α-chiral center. The primary amine of this compound can act as a nucleophile, attacking an activated carboxylic acid, or its own carboxylic acid (after hydrolysis of the ester) can be activated to react with another amine.

To achieve this, a wide variety of peptide coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by an amine. The choice of coupling reagent is critical for ensuring high yields and maintaining stereochemical integrity, especially when coupling sterically hindered amino acids. bachem.com

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), which are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to suppress side reactions and minimize racemization. nih.gov Phosphonium salt-based reagents, like (Benzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyBOP), and aminium/uronium salt-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and are particularly useful for difficult couplings, ensuring the stereochemical integrity of the product. nih.govsigmaaldrich.com

In a typical peptide coupling reaction, the N-protected form of (R)-2-amino-3-(4-methoxyphenyl)propanoic acid (after ester hydrolysis) would be treated with a coupling reagent and a mild base, such as N,N-diisopropylethylamine (DIPEA), to form a highly reactive activated ester. This intermediate then readily reacts with the amino group of another amino acid ester or amine to form the desired amide bond with retention of configuration. The efficiency and lack of epimerization make this a cornerstone of both solid-phase and solution-phase peptide synthesis. nih.gov

Table 4: Common Coupling Reagents for Amide Formation with Stereochemical Control

Reagent ClassExample Reagent(s)Mechanism of ActionKey Advantages
CarbodiimidesDCC, DIC, EDCForms a reactive O-acylisourea intermediate.Cost-effective and widely used.
Phosphonium SaltsPyBOP, PyAOPForms a reactive benzotriazolyl ester.High efficiency, low racemization, good for sterically hindered couplings. peptide.com
Aminium/Uronium SaltsHBTU, HATU, HCTUForms a reactive OBt, OAt, or O-6-ClBt ester. sigmaaldrich.comVery fast reaction rates and excellent suppression of racemization. bachem.com
Triazine DerivativesDMTMMActivates the carboxyl group via a triazine intermediate.Effective in aqueous or alcoholic solutions with low racemization. bachem.com

V. Advanced Analytical Methods for Stereochemical Purity and Enantiomeric Excess Determination of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers due to its versatility, sensitivity, and robustness. phenomenex.com The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. bgb-analytik.com For an amino acid derivative like (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, several types of CSPs are effective.

Key Principles and Methodologies:

Chiral Stationary Phases (CSPs): The selection of the appropriate CSP is the most critical factor in developing a successful chiral separation method. bgb-analytik.com Common CSPs applicable to amino acid derivatives include:

Pirkle-type Phases: These are based on the principle of π-π interactions, hydrogen bonding, and dipole-dipole interactions. The (R,R) Whelk-O 1 phase, for instance, has shown excellent selectivity for underivatized amino acids and their derivatives. bgb-analytik.comresearchgate.net

Polysaccharide-based Phases: Derivatives of cellulose (B213188) and amylose (B160209) coated or immobilized on a silica (B1680970) support are widely used due to their broad applicability. bgb-analytik.com Phases like RegisCell® (cellulose) and RegisPack® (amylose) can form transient diastereomeric complexes with enantiomers through hydrogen bonding and steric interactions. bgb-analytik.com

Macrocyclic Glycopeptide Phases: CSPs such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T) are particularly effective for separating underivatized amino acids and their esters. These phases possess ionic groups and are compatible with a wide range of aqueous and organic mobile phases, making them ideal for polar and ionic compounds.

Mobile Phase Selection: The choice of mobile phase significantly influences resolution and retention time. In normal-phase mode, mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol) are common. bgb-analytik.com For macrocyclic glycopeptide phases, polar organic and reversed-phase modes are often used. The concentration of additives like trifluoroacetic acid (TFA) can also play a crucial role in improving chromatographic efficiency and peak shape. researchgate.net

The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the chromatogram. Modern HPLC systems provide high precision and low limits of detection for the minor enantiomer.

Table 1: Common Chiral Stationary Phases (CSPs) for HPLC Analysis of Amino Acid Derivatives
CSP TypeChiral Selector ExamplePrimary Interaction MechanismTypical Mobile Phase Mode
Pirkle-Type(R,R) Whelk-O 1π-π interactions, hydrogen bonding, dipole stackingNormal Phase
Polysaccharide-basedCellulose or Amylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, steric inclusion into chiral cavitiesNormal Phase, Reversed Phase
Macrocyclic GlycopeptideTeicoplaninHydrogen bonding, ionic interactions, inclusion complexationPolar Organic, Reversed Phase

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is another powerful technique for enantiomeric separation, particularly for volatile compounds. For non-volatile compounds like amino acid esters, derivatization is a mandatory step to increase their volatility and thermal stability.

Key Principles and Methodologies:

Derivatization: The primary amino group and any other polar functional groups in the molecule must be derivatized before GC analysis. A common approach is perfluoroacylation, for example, with trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyric anhydride (HFBA), followed by esterification of the carboxylic acid group if it were present. nih.gov This process converts the non-volatile amino acid ester into a more volatile and thermally stable derivative suitable for GC.

Chiral Stationary Phases: The most widely used and effective CSPs for chiral GC are based on derivatized cyclodextrins. researchgate.netgcms.cz Cyclodextrins are cyclic oligosaccharides that form inclusion complexes with the analyte. The derivatization of the hydroxyl groups on the cyclodextrin (B1172386) rim with various functional groups enhances their enantioselective recognition capabilities. researchgate.net The separation mechanism involves the differential partitioning of the enantiomeric derivatives into the chiral stationary phase.

The determination of enantiomeric excess is performed by comparing the peak areas of the separated diastereomers. Chiral GC often provides excellent resolution and high sensitivity, allowing for the accurate quantification of trace enantiomeric impurities.

Table 2: Typical Conditions for Chiral GC Analysis of Amino Acid Derivatives
ParameterDescription
Derivatization AgentsTrifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Heptafluorobutyric anhydride (HFBA)
Stationary PhasesDerivatized cyclodextrins (e.g., permethylated β-cyclodextrin) coated on a polysiloxane backbone
Carrier GasHelium or Hydrogen
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)

Supercritical Fluid Chromatography (SFC) for Enantiomeric Separation

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed, efficiency, and environmental sustainability. chromatographyonline.comselvita.com The technique uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase.

Key Principles and Methodologies:

Mobile Phase: Supercritical CO2 is often modified with a small amount of a polar organic solvent, such as methanol (B129727) or ethanol, to increase its solvating power and improve chromatographic selectivity. researchgate.net The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for higher flow rates and faster separations compared to HPLC, often reducing analysis times by a factor of 3 to 5. chromatographyonline.comresearchgate.net

Stationary Phases: Most chiral stationary phases developed for HPLC can also be used in SFC. chromatographyonline.com Polysaccharide-based CSPs are particularly popular and effective in SFC for a wide range of chiral compounds, including those similar in structure to this compound. chromatographyonline.com

Advantages: SFC is considered a "green" technology because it significantly reduces the consumption of organic solvents. selvita.com The faster equilibration times and high-throughput capabilities make it highly suitable for screening and quality control in the pharmaceutical industry. chromatographyonline.com

Table 3: Comparison of SFC and HPLC for Chiral Separations
FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile PhaseSupercritical CO2 (with organic modifier)Organic solvents (Hexane, Ethanol, etc.) or Aqueous buffers
Analysis TimeTypically 3-5 times fasterStandard
Solvent ConsumptionSignificantly lowerHigher
Environmental ImpactGreener, less wasteGenerates more organic waste
Operating PressureHigherLower

Nuclear Magnetic Resonance (NMR) Spectroscopy Using Chiral Derivatizing Agents

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers using a chiral derivatizing agent (CDA). nih.gov The resulting diastereomers are chemically distinct and will exhibit separate signals in the NMR spectrum, allowing for their quantification.

Key Principles and Methodologies:

Derivatization: The amino group of this compound can react with a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl), to form a covalent amide bond. nih.govumn.edu This reaction creates a pair of diastereomers.

Spectral Analysis: In the NMR spectrum (¹H, ¹⁹F, or ¹³C), the corresponding nuclei in the two diastereomers are in different chemical environments and will therefore resonate at slightly different frequencies. nih.gov For example, using (R)-MTPA-Cl, the methoxy (B1213986) or other protons near the newly formed chiral center in the resulting diastereomers will show distinct signals.

Quantification: The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. This method is not as sensitive as chromatographic techniques for detecting very low levels of an enantiomeric impurity but is highly valuable for confirming the identity and absolute configuration of the major enantiomer. nih.govumn.edu

Table 4: Common Chiral Derivatizing Agents (CDAs) for NMR Analysis
Chiral Derivatizing AgentAbbreviationFunctional Group TargetedNMR Nucleus Often Observed
α-Methoxy-α-trifluoromethylphenylacetic acidMTPA (Mosher's acid)Alcohols, Amines¹H, ¹⁹F
1-Fluoroindan-1-carboxylic acidFICAAlcohols¹⁹F
(1R,2S)-1,2-Diaminocyclohexane derivatives-Carboxylic acids¹H

Optical Rotation and Circular Dichroism for Stereochemical Characterization

Key Principles and Methodologies:

Optical Rotation: This technique measures the angle to which the plane of polarized light is rotated when it passes through a solution of a chiral compound. researchgate.net The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under specific conditions (temperature, wavelength, solvent, concentration). For this compound, a measured optical rotation that matches the literature value for the pure R-enantiomer confirms its identity and stereochemical integrity. While it can be used to estimate enantiomeric purity, it lacks the accuracy of chromatographic methods, especially for samples with high enantiomeric excess.

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. arxiv.org The resulting CD spectrum is unique to a specific enantiomer, with its mirror-image enantiomer producing an opposite spectrum. researchgate.net CD is highly sensitive to the three-dimensional structure of the molecule, including its absolute configuration and conformation. arxiv.org It serves as a powerful tool for confirming the absolute stereochemistry of this compound by comparing its experimental spectrum to a known standard or a theoretically predicted spectrum.

Table 5: Principles and Applications of Chiroptical Methods
TechniquePrinciplePrimary Application
Optical RotationMeasures the rotation of plane-polarized light.Confirmation of stereochemical identity of the bulk sample; quality control.
Circular Dichroism (CD)Measures the differential absorption of circularly polarized light.Determination of absolute configuration and conformational analysis.

Vi. Computational and Mechanistic Investigations of R Methyl 2 Amino 3 4 Methoxyphenyl Propanoate

Theoretical Models for Enantioselective Reaction Pathways

The enantioselective synthesis of α-amino acid esters such as (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate can be achieved through various methods, with asymmetric hydrogenation of prochiral enamides being a prominent route. Theoretical models are essential to understand the origins of enantioselectivity in these reactions.

For instance, in the asymmetric hydrogenation of enamides catalyzed by transition metal complexes (e.g., using rhodium, ruthenium, or iridium catalysts with chiral phosphine (B1218219) ligands), computational studies help elucidate the reaction mechanism. nih.govacs.org Density Functional Theory (DFT) calculations are commonly employed to model the catalyst-substrate interactions and the transition states of the key reaction steps. These models can reveal that the stereoselectivity is determined by non-covalent interactions, such as CH/π attractions and repulsive forces, between the substrate and the chiral ligand. acs.org

In a typical catalytic cycle, the enamide substrate coordinates to the metal center of the chiral catalyst. Theoretical models can compare the energy barriers of the pathways leading to the (R) and (S) products. The enantiomeric excess observed experimentally is a direct consequence of the difference in the activation energies (ΔΔG‡) of the diastereomeric transition states. For example, in the cobalt-catalyzed asymmetric hydrogenation of enamides, DFT studies have been used to compare different mechanistic possibilities, including Co(0)/Co(II) redox paths and non-redox Co(II) mechanisms, to determine the most likely pathway. acs.org

These computational approaches allow for the rational design of new catalysts. By understanding the key interactions that control stereoselectivity, ligands can be modified to enhance these interactions and improve the enantiomeric excess of the desired product. acs.org

Conformational Analysis and Energy Landscapes

The three-dimensional structure and conformational flexibility of this compound are critical to its chemical reactivity and biological activity. Conformational analysis aims to identify the stable conformations (rotamers) of the molecule and to map the potential energy surface associated with bond rotations.

Computational methods, such as molecular mechanics and quantum mechanics, are used to calculate the energies of different conformations. By systematically rotating the single bonds in the molecule (e.g., the Cα-Cβ bond and the bonds connected to the ester and amino groups), a potential energy landscape can be generated. The minima on this surface correspond to the most stable conformations.

For analogous molecules, such as peptides containing chiral α,α-disubstituted amino acids, a combination of experimental and computational techniques is often used. nii.ac.jp These include:

Fourier Transform Infrared (FT-IR) Spectroscopy: To study intramolecular hydrogen bonding.

Nuclear Overhauser Effect Spectroscopy (NOESY) NMR: To determine through-space proximities of protons, providing information about the solution-state conformation. nih.gov

Circular Dichroism (CD) Spectra: To probe the chiral environment and secondary structure.

X-ray Crystallography: To determine the precise solid-state conformation.

For a molecule like this compound, computational analysis would likely reveal several low-energy conformations stabilized by intramolecular hydrogen bonds between the amino group and the ester carbonyl oxygen. The orientation of the 4-methoxyphenyl (B3050149) group relative to the rest of the molecule would also be a key determinant of conformational preference. The following table illustrates a hypothetical result of a conformational analysis, showing the relative energies and key dihedral angles for a few stable conformers.

ConformerRelative Energy (kcal/mol)Dihedral Angle (N-Cα-Cβ-Cγ)Dihedral Angle (H-N-Cα-C=O)
1 0.00-65°
2 0.75178°
3 1.2060°-10°

This table is illustrative and does not represent experimentally verified data for this compound.

Docking and Molecular Dynamics Studies Related to Biocatalytic Syntheses

Biocatalysis, particularly using enzymes like lipases, is a powerful method for the enantioselective synthesis of chiral esters. researchgate.net Computational techniques such as molecular docking and molecular dynamics (MD) simulations are invaluable for understanding and predicting the enantioselectivity of these enzymatic reactions. emerginginvestigators.org

Molecular Docking is used to predict the binding mode of a substrate within the active site of an enzyme. In the context of producing this compound via kinetic resolution of a racemic mixture, docking simulations would be performed for both the (R) and (S)-enantiomers. The simulations would place the substrates into the lipase's active site in various orientations and score them based on binding affinity. A higher score for one enantiomer suggests a preferential binding that could lead to its faster reaction. nih.gov

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the enzyme-substrate complex. acs.orgdtu.dk Starting from a docked pose, an MD simulation calculates the atomic motions of the system over time, typically on the nanosecond to microsecond timescale. This allows researchers to:

Assess the stability of the enzyme-substrate complex.

Analyze the conformational changes in both the enzyme and the substrate upon binding.

Identify key amino acid residues in the active site that interact with the substrate and contribute to stereoselectivity.

Study the role of solvent molecules in the reaction. emerginginvestigators.org

For a lipase-catalyzed resolution, MD simulations can help explain why one enantiomer is a better substrate than the other. For example, the simulations might show that the (R)-enantiomer adopts a more favorable conformation for catalysis within the active site, with its ester group positioned closer to the catalytic serine residue, compared to the (S)-enantiomer. dtu.dk

The table below summarizes typical parameters and outputs from an MD simulation study of a lipase (B570770) with a chiral ester substrate.

Simulation ParameterValue/Description
Enzyme e.g., Candida antarctica Lipase B (CALB)
Software GROMACS, AMBER
Force Field GROMOS, CHARMM
Simulation Time 100 ns
Key Analysis Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Distance between catalytic triad (B1167595) and substrate's ester group

This table presents typical parameters for an MD simulation and is not specific to this compound.

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for predicting and rationalizing the stereoselectivity of chemical reactions. acs.org These methods can provide highly accurate information about the electronic structure and energies of molecules and transition states.

In the context of synthesizing this compound, DFT calculations can be applied to model the key stereodetermining step of a reaction. For example, in an asymmetric catalytic reaction, the transition states leading to the (R) and (S) products can be located and their energies calculated. The predicted enantiomeric ratio (er) can then be estimated using the following equation, which relates the difference in Gibbs free energy of the transition states (ΔΔG‡) to the ratio of the rate constants (kR/kS):

er = kR / kS = exp(-ΔΔG‡ / RT)

Where R is the gas constant and T is the temperature. A difference in activation energy of just 1.8 kcal/mol at room temperature corresponds to an enantiomeric ratio of approximately 96:4.

DFT calculations can also be used to analyze various non-covalent interactions that stabilize the favored transition state, such as hydrogen bonds, steric repulsion, and dispersion forces. acs.org For instance, in a chiral aldehyde/palladium catalyzed synthesis of α,α-disubstituted α-amino acid esters, DFT calculations have shown that the final enantioselectivity is governed by a combination of noncovalent interactions between different components of the catalytic system. acs.org

The following table shows hypothetical energy data from a DFT calculation for a stereodetermining step.

Transition StateElectronic Energy (Hartree)Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
TS-(R) -1234.56789-1234.600000.0
TS-(S) -1234.56543-1234.597001.88

This table is a hypothetical example of quantum chemical calculation results and does not represent actual data for the synthesis of this compound.

By providing such detailed mechanistic and energetic information, computational studies guide the development of more efficient and selective synthetic methods for chiral compounds like this compound.

Q & A

What are the recommended synthetic routes for (R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate, and how do reaction conditions influence enantiomeric purity?

Classification: Basic (Synthesis Methodology)
Answer:
The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. Key steps include:

  • Esterification: Methylation of the carboxylic acid precursor using methanol and acid catalysis (e.g., H₂SO₄) under reflux .
  • Chiral Control: Use of chiral auxiliaries or catalysts (e.g., Rhodium complexes with BINAP ligands) to ensure retention of the (R)-configuration .
  • Purification: Chiral HPLC or crystallization to achieve >99% enantiomeric excess (ee).
    Reaction temperature and solvent polarity significantly impact stereochemical outcomes. For example, polar aprotic solvents like DMF enhance reaction rates but may reduce ee if racemization occurs .

How can researchers confirm the stereochemical integrity of this compound during synthesis?

Classification: Basic (Analytical Characterization)
Answer:
Validate enantiopurity using:

  • Chiral HPLC: Columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases. Retention time comparisons against (S)-enantiomer standards are critical .
  • Optical Rotation: Compare observed [α]D values with literature data (e.g., +12.5° for the (R)-enantiomer in methanol) .
  • X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

What advanced strategies exist to study the compound’s interactions with biological targets, such as enzymes or receptors?

Classification: Advanced (Mechanistic Studies)
Answer:

  • Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like G-protein-coupled receptors (GPCRs) or amino acid transporters. Focus on hydrogen bonding between the methoxy group and hydrophobic pockets .
  • Surface Plasmon Resonance (SPR): Quantify binding affinity (KD) by immobilizing the compound on sensor chips and monitoring target protein interactions .
  • Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

How do computational models predict the metabolic stability of this compound?

Classification: Advanced (Computational Chemistry)
Answer:

  • In Silico Metabolism Prediction: Tools like ADMET Predictor® or MetaSite model Phase I/II metabolism. The methoxy group is prone to demethylation, while the ester group may undergo hydrolysis .
  • Density Functional Theory (DFT): Calculate activation energies for ester hydrolysis pathways in aqueous environments .
  • Validation: Compare predictions with in vitro liver microsome assays (e.g., human CYP450 isoforms) .

How should researchers address contradictions in reported physical properties (e.g., melting point, solubility) across studies?

Classification: Advanced (Data Analysis)
Answer:

  • Purity Assessment: Use differential scanning calorimetry (DSC) to detect polymorphic forms or impurities affecting melting points .
  • Solubility Studies: Employ shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to resolve discrepancies caused by pH-dependent ionization .
  • Cross-Validation: Replicate synthesis and characterization using protocols from independent sources (e.g., PubChem or DSSTox) .

What analytical techniques are essential for characterizing degradation products under stress conditions?

Classification: Basic (Stability Studies)
Answer:

  • Forced Degradation: Expose the compound to heat (40–80°C), UV light, and oxidative agents (H₂O₂). Monitor via:
    • LC-MS/MS: Identify hydrolyzed products (e.g., free amino acid derivatives) and oxidative byproducts .
    • NMR Spectroscopy: Assign structural changes using ¹H/¹³C NMR, focusing on ester cleavage or methoxy group oxidation .
    • TGA: Track thermal decomposition profiles .

How can researchers optimize the compound’s solid-state properties for formulation studies?

Classification: Advanced (Pharmaceutical Development)
Answer:

  • Polymorph Screening: Use solvent evaporation or slurry methods to identify stable crystalline forms. Characterize via powder XRD .
  • Co-Crystallization: Combine with co-formers (e.g., succinic acid) to enhance solubility while retaining chirality .
  • Micronization: Jet-mill the compound to improve dissolution rates without racemization .

What are the best practices for ensuring reproducibility in biological assays involving this compound?

Classification: Advanced (Experimental Design)
Answer:

  • Standardize Solubility: Pre-dissolve in DMSO (<0.1% final concentration) and dilute in assay buffers to avoid aggregation .
  • Positive Controls: Include known inhibitors (e.g., cycloheximide for protein synthesis assays) to validate assay conditions .
  • Blind Testing: Perform assays in triplicate across independent labs to minimize operator bias .

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(R)-Methyl 2-amino-3-(4-methoxyphenyl)propanoate

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